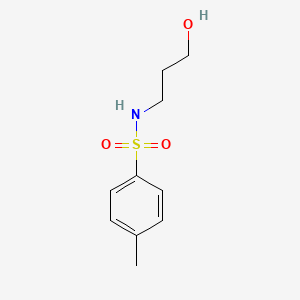
N-((1-羟基环戊基)甲基)-2-(间甲苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of acetamide derivatives is a topic of interest in several papers. For instance, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives involves the interaction with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds . Another study describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists . Additionally, the synthesis of 2-hydroxy-N-(2′-hydroxyalkyl)acetamides was achieved by reacting glycolic acid with β-aminoalcohols . These methods could potentially be adapted for the synthesis of "N-((1-hydroxycyclopentyl)methyl)-2-(m-tolyl)acetamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is crucial for understanding their chemical behavior and biological activity. X-ray diffraction analysis has been used to determine the structure of related compounds, such as the crystal and molecular structure of a cyclobutyl acetamide derivative . This technique could be employed to analyze the molecular structure of "N-((1-hydroxycyclopentyl)methyl)-2-(m-tolyl)acetamide" to gain insights into its conformation and intermolecular interactions.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions. For example, silaheterocyclic benzoxazasiloles derived from N-(2-hydroxyphenyl)acetamide are hydrolyzed to form silanols and can react with alcohols to transform into silanes . The reactivity of "N-((1-hydroxycyclopentyl)methyl)-2-(m-tolyl)acetamide" could be explored in a similar manner to understand its potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The papers discuss the characterization of these compounds using techniques such as NMR, FTIR, and mass spectroscopy . These methods can be used to determine properties like solubility, melting point, and reactivity of "N-((1-hydroxycyclopentyl)methyl)-2-(m-tolyl)acetamide." Additionally, the antioxidant activity of some acetamide derivatives has been evaluated, indicating potential biological relevance .
科学研究应用
合成和表征技术
合成方法: 对相关化合物合成的研究,如2-羟基-N-甲基-N-苯基乙酰胺,突显了通过乙酰化、酯化和酯交换步骤来创建复杂乙酰胺的重要性。这些方法为生产和操纵N-((1-羟基环戊基)甲基)-2-(间甲苯基)乙酰胺提供了洞察力,适用于各种应用(Zhong-cheng & Wan-yin, 2002)。
表征方法: 对N-取代酰胺及其衍生物的表征对于理解它们的性质和潜在应用至关重要。红外和质谱光谱等技术,以及元素分析,在阐明这些化合物的分子结构和特性方面发挥着关键作用(Zhong-cheng & Wan-yin, 2002)。
机理洞见和潜在应用
机理研究: 对高温水中N-取代酰胺的水解动力学和机理的研究揭示了取代基大小对水解速率的影响。这类研究可以为理解N-((1-羟基环戊基)甲基)-2-(间甲苯基)乙酰胺在不同条件下的反应性和稳定性奠定基础(P. Duan, L. Dai, & P. Savage, 2010)。
化学选择性乙酰化: 对氨基的化学选择性单乙酰化,如在合成N-(2-羟基苯基)乙酰胺中所示,这是抗疟疾药物的中间体,暗示了修改N-((1-羟基环戊基)甲基)-2-(间甲苯基)乙酰胺以增强其特定科学应用性能的潜在途径(Deepali B Magadum & G. Yadav, 2018)。
自由基清除活性: 对N-取代酰胺衍生物的研究,如N-((4-溴苯基)(2-羟基萘基)甲基)乙酰胺,展示了强大的自由基清除活性。这些发现暗示了N-((1-羟基环戊基)甲基)-2-(间甲苯基)乙酰胺在制药或材料科学中可能的抗氧化应用(Khawla Boudebbous et al., 2021)。
属性
IUPAC Name |
N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-5-4-6-13(9-12)10-14(17)16-11-15(18)7-2-3-8-15/h4-6,9,18H,2-3,7-8,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRSTBUTVIZTMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2506635.png)
![N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2506636.png)
![2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2506637.png)
![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)
![N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2506639.png)
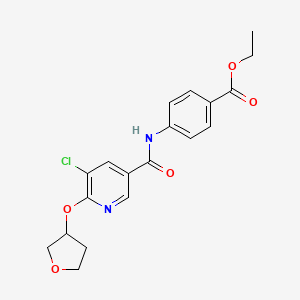
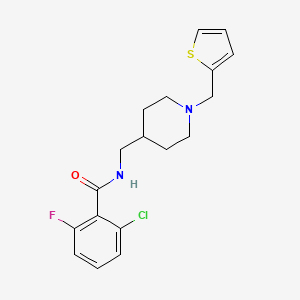
![Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate](/img/structure/B2506643.png)
![3-(furan-2-ylmethyl)-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/no-structure.png)
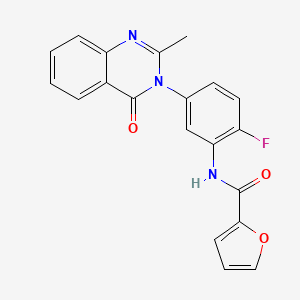
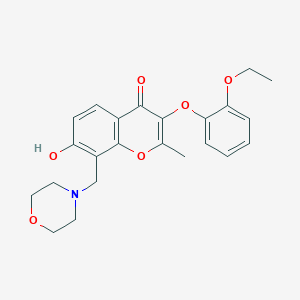
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2506650.png)
